molecular formula C20H23NO B1666004 Amitriptylinoxide CAS No. 4317-14-0

Amitriptylinoxide

货号: B1666004
CAS 编号: 4317-14-0
分子量: 293.4 g/mol
InChI 键: ZPMKQFOGINQDAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

阿米替林氧化物会发生各种化学反应,包括:

科学研究应用

Clinical Uses

  • Depression Treatment
    • Amitriptylinoxide is primarily indicated for the treatment of major depressive disorder. Clinical trials have demonstrated its efficacy comparable to that of amitriptyline, with some studies suggesting improved tolerability and fewer adverse effects such as sedation and anticholinergic symptoms .
  • Chronic Pain Management
    • The compound has shown significant effectiveness in managing neuropathic pain conditions, including post-herpetic neuralgia and diabetic neuropathy. Studies indicate that approximately two-thirds of patients with chronic non-malignant pain experience good to moderate responses to this compound .
  • Headache Prophylaxis
    • This compound is also utilized for the prophylactic treatment of chronic tension-type headaches and migraines. Evidence suggests that it can reduce headache frequency and severity, contributing to improved quality of life for individuals suffering from these conditions .

Pharmacological Profile

This compound acts primarily as a serotonin and norepinephrine reuptake inhibitor, similar to other tricyclic antidepressants. However, it exhibits a significantly lower affinity for adrenergic and muscarinic receptors, which may account for its reduced side effects compared to traditional tricyclics .

Efficacy in Depression

A double-blind study involving 32 patients compared the therapeutic efficacy and tolerability of this compound against amitriptyline. Results indicated no significant difference in efficacy; however, tolerability favored this compound with fewer side effects reported .

Headache Management

In a systematic review analyzing randomized controlled trials of tricyclic antidepressants for headache management, this compound was noted for its effectiveness in reducing headache frequency without the common side effects associated with other tricyclics .

Data Tables

Application Efficacy Side Effects
Major Depressive DisorderComparable to amitriptylineFewer than amitriptyline
Neuropathic PainGood response in ~66% patientsMild compared to other TCAs
Chronic Tension-Type HeadachesEffective in prophylaxisMinimal adverse effects

相似化合物的比较

阿米替林氧化物与其他三环类抗抑郁剂相似,例如:

准备方法

阿米替林氧化物的合成涉及阿米替林的氧化。 一种常用的方法是在催化剂存在下使用过氧化氢作为氧化剂 . 工业生产方法可能涉及更高效且可扩展的工艺,但有关大规模生产的具体细节在公共领域中并不容易获得。

生物活性

Amitriptylinoxide, a metabolite of the tricyclic antidepressant amitriptyline, has garnered attention for its diverse biological activities beyond its primary use in treating depression. This article synthesizes current research findings, case studies, and pharmacological data regarding the compound's biological activity.

Overview of this compound

This compound (chemical formula: C20_{20}H23_{23}NO) is an organic compound formed through the N-oxidation of amitriptyline. It exhibits a range of pharmacological effects, including neuroprotective, anti-inflammatory, and potential anti-cancer properties.

  • Neurotrophic Effects :
    • This compound has been shown to activate tropomyosin receptor kinase (Trk) receptors, particularly TrkA and TrkB, which are crucial for neuronal survival and differentiation. This activation promotes neurite outgrowth in neuronal cell lines and protects against excitotoxicity in animal models .
    • Studies indicate that this compound can enhance the production of brain-derived neurotrophic factor (BDNF), further supporting neurogenesis and cognitive function .
  • Anti-inflammatory Properties :
    • The compound exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and interleukin-1β in glial cell cultures . This suggests a potential role in managing neuroinflammatory conditions.
  • Bronchodilation :
    • Recent studies have highlighted its ability to induce bronchodilation in pre-contracted airways, positioning it as a potential therapeutic agent for asthma and other respiratory conditions . this compound demonstrated comparable efficacy to conventional bronchodilators in experimental models.
  • Antitumoral Activity :
    • This compound has shown promise in cancer research, particularly against glioblastoma and multiple myeloma. It induces apoptosis in cancer cells by modulating various signaling pathways, including ERK/NF-κB .

Case Studies

  • Chronic Tension-Type Headache :
    • A multi-center controlled study involving 197 patients indicated that this compound was effective in reducing the frequency and severity of chronic tension-type headaches . The tolerability profile was favorable compared to other treatments.
  • Asthma Management :
    • In a small cohort study, patients with asthma experienced significant improvements in lung function following inhalation therapy with this compound . The study noted reductions in bronchial hyperresponsiveness and inflammatory markers.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in metabolic enzymes such as CYP2D6 and CYP2C19. Variability in these enzymes can lead to differences in drug metabolism and efficacy among individuals .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
NeurotrophicActivation of Trk receptors; promotes neurite outgrowth
Anti-inflammatoryInhibition of TNF-α and IL-1β release
BronchodilationInduces relaxation of airway smooth muscle
AntitumoralInduces apoptosis; affects ERK/NF-κB signaling
Pain ManagementReduces frequency/severity of chronic headaches

属性

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMKQFOGINQDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195758
Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-14-0
Record name Amitriptylinoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptylinoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptylinoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMITRIPTYLINOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amitriptylinoxide
Reactant of Route 2
Amitriptylinoxide
Reactant of Route 3
Reactant of Route 3
Amitriptylinoxide
Reactant of Route 4
Amitriptylinoxide
Reactant of Route 5
Amitriptylinoxide
Reactant of Route 6
Amitriptylinoxide
Customer
Q & A

Q1: How does amitriptylinoxide exert its antidepressant effects?

A: While this compound itself has a weaker affinity for neurotransmitter receptors compared to its metabolite, amitriptyline, it acts as a prodrug. [, ] This means it is metabolized in the body to amitriptyline, which is the primary active compound. [, , ] Amitriptyline primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby increasing their levels in the synaptic cleft. [, ]

Q2: Does this compound interact directly with any neurotransmitter receptors?

A: Yes, although with lower affinity compared to amitriptyline. Studies show that this compound displays weak affinity for muscarinic acetylcholine receptors, alpha-adrenergic receptors, and NMDA receptors. [, ] This weaker binding is thought to contribute to its reduced side effect profile compared to amitriptyline. [, ]

Q3: How does the interaction of this compound with NMDA receptors relate to its potential therapeutic benefits?

A: this compound, alongside other tricyclic antidepressants, has been shown to inhibit N-methyl-D-aspartate (NMDA)-evoked acetylcholine release in the rat caudate putamen. [] This suggests a potential role in modulating NMDA receptor function, which is implicated in spinal nociception and could contribute to the analgesic properties observed with tricyclic antidepressants. []

Q4: What are the major metabolic pathways of this compound in humans?

A: The primary metabolic pathway of this compound involves its reduction to amitriptyline. [, , ] Subsequent metabolism of amitriptyline involves N-demethylation to nortriptyline, hydroxylation at the ethylene bridge of the central seven-membered ring, and direct conjugation to form a quaternary ammonium-linked glucuronide. []

Q5: How do the pharmacokinetic properties of this compound differ from those of amitriptyline?

A: this compound exhibits faster absorption and elimination compared to amitriptyline. [, ] Following oral administration, this compound achieves higher peak brain concentrations than amitriptyline, but is eliminated more rapidly. [] Despite its rapid elimination, chronic administration of this compound leads to sustained brain levels of amitriptyline. []

Q6: Are there any genetic factors that could influence the metabolism of this compound?

A: Yes, the enzyme cytochrome P450 2D6 (CYP2D6) plays a crucial role in the metabolism of amitriptyline, particularly the formation of its active metabolite, nortriptyline. [] Genetic variations in CYP2D6 activity can significantly influence the metabolism and plasma concentrations of amitriptyline and nortriptyline, potentially impacting therapeutic response. []

Q7: Has the efficacy of this compound been investigated in clinical trials?

A: Yes, several clinical trials have been conducted to evaluate the efficacy and tolerability of this compound in patients with depression. [, , , , , ] Double-blind studies comparing this compound to amitriptyline have demonstrated comparable antidepressant effects. [, ] Furthermore, studies suggest that this compound might be associated with a more favorable side effect profile compared to amitriptyline. [, ]

Q8: Beyond depression, are there other potential clinical applications for this compound?

A: Given its structural similarity to amitriptyline and its ability to modulate NMDA receptor function, this compound has been explored as a potential treatment for chronic tension-type headache. [] While one study did not find a significant difference between this compound, amitriptyline, and placebo in achieving a 50% reduction in headache frequency and intensity, trend analysis suggested a possible superior effect of this compound in reducing headache intensity. []

Q9: What analytical techniques are employed for the detection and quantification of this compound and its metabolites?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, mass spectrometry (MS), and fluorescence detection, are commonly employed for the analysis of this compound and its metabolites in biological samples. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。